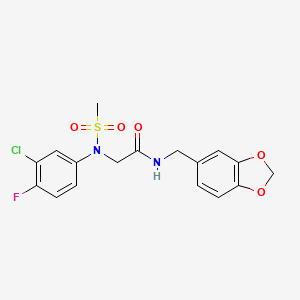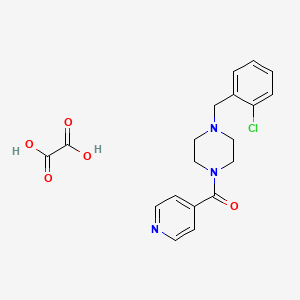![molecular formula C16H20N2O2S B5111011 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQA and is a derivative of quinoline. DMQA has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Anticancer Activity
The compound’s unique structure suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may inhibit tumor growth by interfering with key cellular pathways or inducing apoptosis. Further investigations are warranted to elucidate its precise mechanisms and optimize its therapeutic potential .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies have explored the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, potentially by inhibiting specific enzymes or cytokines. Researchers are keen on understanding its impact on immune responses and developing novel anti-inflammatory agents based on its structure .
Neuroprotective Effects
Given its structural resemblance to certain neuroprotective compounds, scientists have investigated whether this molecule can safeguard neurons from damage. Animal models suggest that it might enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antibacterial and Antifungal Activity
Laboratory studies have revealed promising antibacterial and antifungal properties. The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Researchers are keen on optimizing its potency and exploring its potential as a new class of antimicrobial agents .
Metal Ion Chelation
The sulfur atom in the compound’s structure suggests metal-binding capabilities. Researchers have investigated its chelating properties, particularly with transition metals. Chelation therapy is relevant in treating heavy metal poisoning and certain metabolic disorders. This compound’s ability to sequester metal ions could have therapeutic implications .
Photophysical Applications
Beyond its biological activities, this compound exhibits interesting photophysical properties. Its fluorescence behavior under specific conditions makes it relevant for applications in sensors, imaging, and optoelectronic devices. Researchers are exploring its potential as a fluorescent probe for detecting specific analytes or monitoring cellular processes .
Propriétés
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-5-4-6-13-12(2)9-15(18-16(11)13)21-10-14(19)17-7-8-20-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBCECUXJHADRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)
![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)

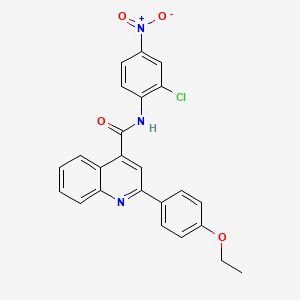
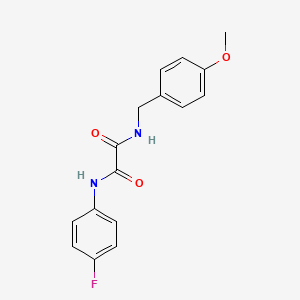
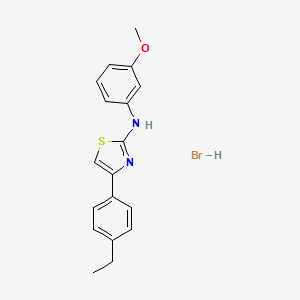
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)
